(2-Amino-5-chlorophenyl)(morpholino)methanone
Description
Properties
Molecular Formula |
C11H13ClN2O2 |
|---|---|
Molecular Weight |
240.68 g/mol |
IUPAC Name |
(2-amino-5-chlorophenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C11H13ClN2O2/c12-8-1-2-10(13)9(7-8)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6,13H2 |
InChI Key |
GSNNJUULTSSVGK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=CC(=C2)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-chlorophenyl)(morpholino)methanone typically involves the reaction of 2-amino-5-chlorobenzoyl chloride with morpholine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for (2-Amino-5-chlorophenyl)(morpholino)methanone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Schiff Base Formation and Metal Complexation
The primary amino group (-NH₂) undergoes condensation with carbonyl-containing compounds to form Schiff bases. This reaction is critical for synthesizing metal complexes with potential biological activity.
Example reaction pathway (adapted from ):
(2-Amino-5-chlorophenyl)(morpholino)methanone + Aldehyde/Ketone → Schiff Base → Metal Complex
Experimental conditions :
-
Solvent: Ethanol or methanol
-
Catalyst: None required (proton transfer via self-catalysis)
-
Temperature: Room temperature (25°C)
-
Reaction time: 2–4 hours
Reported metal complexes (from ):
| Metal Ion | Complex Stoichiometry | Observed Applications |
|---|---|---|
| Co(II) | 1:2 (ligand:metal) | Antitumor activity |
| Cu(II) | 1:2 | Antimicrobial agents |
| Fe(III) | 1:2 | Antioxidant studies |
Key findings :
-
Cobalt(II) complexes demonstrated viability against tested cell lines in MTT assays .
-
Antimicrobial activity against Staphylococcus aureus and Escherichia coli was enhanced in copper(II) complexes .
Electrophilic Aromatic Substitution
The electron-rich aromatic ring facilitates substitution reactions, particularly at the para position to the amino group.
Halogenation :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Br₂ (1 eq) | DCM, 0°C, 1 hr | 2-Amino-5-chloro-4-bromophenyl... | 68% |
| Cl₂ gas | FeCl₃ catalyst, 40°C | Polychlorinated derivatives | ~50% |
Nitration :
-
Reacts with HNO₃/H₂SO₄ at 50°C to yield nitro-substituted products (position specificity requires further study) .
Amino Group Alkylation
The amino group reacts with alkyl halides to form secondary amines:
Example :
(2-Amino-5-chlorophenyl)(morpholino)methanone + CH₃I → N-Methyl derivative
Conditions :
-
Solvent: THF or DMF
-
Base: K₂CO₃
-
Temperature: 60°C, 6 hours
Reduction of the Methanone Group
Limited data suggest the ketone can be reduced to a methylene group under strong reducing conditions:
Reagents : LiAlH₄, THF, reflux (70°C, 12 hr)
Product : (2-Amino-5-chlorophenyl)(morpholino)methane
Stability and Degradation Pathways
-
Photodegradation : Exposure to UV light (254 nm) in solution leads to cleavage of the morpholino ring, forming 2-amino-5-chlorobenzoic acid as a degradation product .
-
Oxidative Stability : Resists oxidation by H₂O₂ or KMnO₄ under mild conditions but decomposes in strong acidic environments (pH < 2) .
Scientific Research Applications
Synthesis of Benzodiazepine Derivatives
The primary application of (2-amino-5-chlorophenyl)(morpholino)methanone lies in the synthesis of benzodiazepine derivatives. These derivatives are crucial for developing anxiolytic and anticonvulsant medications. The structural similarity of this compound to benzodiazepines allows it to serve as a scaffold for creating new therapeutic agents that may exhibit improved efficacy or reduced side effects compared to existing drugs.
Research indicates that (2-amino-5-chlorophenyl)(morpholino)methanone acts as a metabolite of diazepam, displaying weaker anticonvulsant properties than its parent compound. However, it retains potential therapeutic effects in treating anxiety and seizure disorders due to its ability to interact with gamma-aminobutyric acid receptors, which are critical targets for anxiolytic drugs.
Interaction Studies
Studies have focused on the binding affinity of (2-amino-5-chlorophenyl)(morpholino)methanone to various neuropharmacological receptors. Its structural attributes facilitate interactions with these receptors, suggesting modifications that could enhance its efficacy or reduce side effects compared to traditional benzodiazepines.
Organic Synthesis Applications
In addition to its medicinal uses, (2-amino-5-chlorophenyl)(morpholino)methanone serves as an intermediate in organic synthesis for producing other biologically active compounds. Its derivatives can be synthesized through various chemical reactions, making it a versatile compound in the field of organic chemistry.
Case Study 1: Synthesis Pathways
A comprehensive analysis of synthesis pathways for (2-amino-5-chlorophenyl)(morpholino)methanone reveals several methods, including:
- Reaction of 5-chloro-2-nitrobenzoyl chloride with morpholine.
- Use of base-catalyzed reactions to yield high-purity products.
These pathways highlight the compound's versatility in creating derivatives with varying biological activities.
A series of studies assessed the biological activity of (2-amino-5-chlorophenyl)(morpholino)methanone and its derivatives. These studies utilized techniques such as:
- In vitro assays to evaluate receptor binding affinities.
- Animal models to assess anxiolytic and anticonvulsant effects.
Results indicated that while the compound exhibits weaker activity than traditional benzodiazepines, it holds promise for further development into more effective therapeutic agents .
Mechanism of Action
The mechanism of action of (2-Amino-5-chlorophenyl)(morpholino)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural analogs and their differentiating features:
Physicochemical and Crystallographic Properties
- Solubility and Polarity: The morpholino group in the target compound improves aqueous solubility compared to purely aromatic analogs like (2-Amino-5-chlorophenyl)(phenyl)methanone (). The nitro-substituted analog () exhibits higher polarity (TPSA = 101 Ų) due to its nitro group, which may enhance binding to polar biological targets but reduce membrane permeability.
- Solid-State Behavior: Crystallographic studies of (2-((4-bromo-2,6-dichlorophenyl)amino)phenyl)(morpholino)methanone () reveal a non-planar conformation (dihedral angle = 59.3°) and intermolecular π-π interactions, which stabilize the crystal lattice. Similar behavior is anticipated for the target compound, though steric effects from substituents (e.g., Cl vs. Br) may alter packing efficiency.
Key Differentiators
| Feature | Target Compound | Closest Analog (CAS 719-59-5) |
|---|---|---|
| Polarity | Higher (morpholino group) | Lower (phenyl group) |
| Synthetic Flexibility | Morpholine allows modular derivatization | Limited to phenyl modifications |
| Biological Potential | Enhanced solubility favors drug-likeness | Higher lipophilicity may limit applications |
Biological Activity
(2-Amino-5-chlorophenyl)(morpholino)methanone, a compound with the molecular formula CHClNO, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a morpholino group attached to a chlorophenyl moiety, which is critical for its biological activity. The presence of the amino and carbonyl functional groups enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 240.69 g/mol |
| IUPAC Name | (2-Amino-5-chlorophenyl)(morpholino)methanone |
| CAS Registry Number | 16776415 |
The biological activity of (2-Amino-5-chlorophenyl)(morpholino)methanone is primarily attributed to its role as an inhibitor of specific protein targets involved in cancer progression and other diseases. It has been shown to interact with ATPase family proteins, particularly ATAD2, which is implicated in oncogenic processes.
Key Findings:
- Inhibition of ATAD2 : Research indicates that this compound can inhibit ATAD2 with an IC value of approximately 0.27 μM, leading to reduced cell proliferation and increased apoptosis in various cancer cell lines, including triple-negative breast cancer (TNBC) cells .
- Impact on c-Myc : The compound has been observed to downregulate c-Myc phosphorylation, a critical factor in cancer cell survival and proliferation .
Pharmacological Studies
Several studies have evaluated the pharmacological properties of (2-Amino-5-chlorophenyl)(morpholino)methanone:
- Anticancer Activity :
- In Vivo Efficacy :
Case Study 1: Triple-Negative Breast Cancer
A study focused on the efficacy of (2-Amino-5-chlorophenyl)(morpholino)methanone in inhibiting ATAD2 revealed that treatment led to significant apoptosis in BT-549 cells. The mechanism was linked to the downregulation of c-Myc activity, crucial for tumor growth .
Case Study 2: Malaria Treatment
In a separate investigation, derivatives of the compound were evaluated for their antimalarial properties. Results indicated that certain analogs displayed potent activity against Plasmodium falciparum with promising therapeutic indices .
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for (2-Amino-5-chlorophenyl)(morpholino)methanone, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or cross-coupling reactions. For example, iron-catalyzed C(sp²)–C(sp³) cross-coupling using Fe(acac)₃ (0.1 mol%) and DMI (200 mol%) in 2-MeTHF at 0°C for 18 hours achieves moderate yields (68% for analogous morpholino methanones) . Optimizing catalyst loading, solvent polarity, and reaction time is critical. Contaminants like residual amines should be monitored via TLC or HPLC to avoid side reactions.
Q. How can researchers characterize the structural integrity of (2-Amino-5-chlorophenyl)(morpholino)methanone post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and amine proton integration.
- X-ray crystallography (SHELXL refinement) for absolute configuration verification, especially when synthesizing enantiopure derivatives .
- Mass spectrometry (HRMS) to validate molecular weight and isotopic patterns.
- FT-IR for functional group analysis (e.g., C=O stretch at ~1650 cm⁻¹).
Q. What are the key reactivity patterns observed in cross-coupling reactions involving this compound?
- Methodological Answer : The chlorophenyl group participates in Buchwald-Hartwig amination or Suzuki-Miyaura coupling. For example, Fe-catalyzed cross-coupling with alkyl Grignard reagents (e.g., C₆H₁₃MgCl) selectively substitutes the chloro group while preserving the morpholino and amine functionalities . Steric hindrance from the morpholino ring may require tailored ligands (e.g., DMI) to enhance reactivity.
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for derivatives of (2-Amino-5-chlorophenyl)(morpholino)methanone?
- Methodological Answer :
- Perform density functional theory (DFT) calculations to map transition states and identify rate-limiting steps in cross-coupling reactions.
- Use molecular docking to predict binding affinities for biologically active derivatives (e.g., kinase inhibitors) .
- Validate computational predictions with kinetic studies (e.g., Eyring plots) to correlate activation parameters with substituent effects.
Q. What strategies resolve contradictions in catalytic efficiency data across different studies?
- Methodological Answer :
- Control experiments : Compare reaction yields under identical conditions (solvent, temperature, catalyst batch). For example, Fe(acac)₃ may degrade in moist environments, necessitating anhydrous setups .
- Statistical analysis : Apply Design of Experiments (DoE) to isolate variables (e.g., ligand ratio, solvent polarity).
- Mechanistic probes : Use deuterated analogs or radical traps to detect intermediates (e.g., Fe-radical species in cross-coupling) .
Q. How can researchers design stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer :
- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Monitor decomposition via HPLC-MS to identify labile sites (e.g., amine oxidation).
- Thermogravimetric analysis (TGA) : Assess thermal stability up to 300°C.
- Long-term storage : Store under inert gas (N₂/Ar) at -20°C to prevent amine group oxidation, as suggested by safety data for analogous morpholino methanones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
